Oxybutynin
Oxybutynin
Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Brand Name:
Vulcanchem
CAS No.:
5633-20-5
VCID:
VC0001027
InChI:
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
SMILES:
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula:
C22H31NO3
Molecular Weight:
357.5 g/mol
Oxybutynin
CAS No.: 5633-20-5
APIs
VCID: VC0001027
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
Purity: > 98%
CAS No. | 5633-20-5 |
---|---|
Product Name | Oxybutynin |
Molecular Formula | C22H31NO3 |
Molecular Weight | 357.5 g/mol |
IUPAC Name | 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 |
Standard InChIKey | XIQVNETUBQGFHX-UHFFFAOYSA-N |
SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Appearance | Solid powder |
Melting Point | 122-124 129-130°C |
Physical Description | Solid |
Description | Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle. Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury. Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin. |
Purity | > 98% |
Related CAS | 1508-65-2 (hydrochloride) |
Solubility | 50 mg/mL 1.00e-02 g/L |
Synonyms | 4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate 4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate Apo-Oxybutynin Contimin Cystonorm Cystrin Ditropan Dresplan Dridase Driptane gelnique Gen-Oxybutynin Novo-Oxybutynin Nu-Oxybutyn Oxyb AbZ Oxybugamma Oxybutin Holsten Oxybuton oxybutynin Oxybutynin AL Oxybutynin AZU oxybutynin chloride Oxybutynin Heumann Oxybutynin Hexal oxybutynin hydrochloride Oxybutynin Stada oxybutynin von ct Oxybutynin-Puren Oxybutynin-ratiopharm Oxymedin Oxytrol PMS-Oxybutynin Pollakisu Renamel Ryol Spasmex Oxybutynin Spasyt Tavor Zatu |
Reference | 1: Maldonado-Alcaraz E, Moreno-Palacios J, López-Sámano VA, Landa-Salas C, Torres-Mercado LO, GarcíaCruz C. [Tamsulosin, oxybutynin or their combination in the treatment of ureteral stent-related symptoms]. Rev Med Inst Mex Seguro Soc. 2017 Sep-Oct;55(5):568-574. Spanish. PubMed PMID: 29193937. 2: Vozmediano-Chicharro R, Blasco Hernández P, Madurga-Patuel B. [Tolerability, persistence and satisfaction. Retrospective cohort study in patients with overactive bladder syndrome treated with transdermal Oxybutynin under Standard ClinicAl pRactice. OSCAR Study.]. Arch Esp Urol. 2017 Jul;70(6):561-569. Spanish. PubMed PMID: 28678009. 3: Artzi O, Loizides C, Zur E, Sprecher E. Topical Oxybutynin 10% Gel for the Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind Placebo-controlled Split Area Study. Acta Derm Venereol. 2017 Oct 2;97(9):1120-1124. doi: 10.2340/00015555-2731. PubMed PMID: 28654131. 4: Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jul 6:1-10. doi: 10.1080/00498254.2017.1342288. [Epub ahead of print] PubMed PMID: 28608746. 5: Delort S, Marchi E, Corrêa MA. Oxybutynin as an alternative treatment for hyperhidrosis. An Bras Dermatol. 2017 Mar-Apr;92(2):217-220. doi: 10.1590/abd1806-4841.201755126. Review. PubMed PMID: 28538882; PubMed Central PMCID: PMC5429108. 6: Tekin B, Karadag AS, Koska MC. Oral oxybutynin for multiple eccrine hidrocystomas. J Am Acad Dermatol. 2017 Jun;76(6):e203-e204. doi: 10.1016/j.jaad.2017.01.024. PubMed PMID: 28522061. 7: Lembrança L, Wolosker N, de Campos JRM, Kauffman P, Teivelis MP, Puech-Leão P. Videothoracoscopic Sympathectomy Results after Oxybutynin Chloride Treatment Failure. Ann Vasc Surg. 2017 Aug;43:283-287. doi: 10.1016/j.avsg.2017.01.018. Epub 2017 May 3. PubMed PMID: 28478174. 8: Toledo-Pastrana T, Márquez-Enríquez J, Millán-Cayetano JF. Oral Oxybutynin for Local and Multifocal Hyperhidrosis: A Multicenter Study. Actas Dermosifiliogr. 2017 Jul - Aug;108(6):597-599. doi: 10.1016/j.ad.2016.11.013. Epub 2017 Apr 5. English, Spanish. PubMed PMID: 28388990. 9: Borch L, Hagstroem S, Kamperis K, Siggaard CV, Rittig S. Transcutaneous Electrical Nerve Stimulation Combined with Oxybutynin is Superior to Monotherapy in Children with Urge Incontinence: A Randomized, Placebo Controlled Study. J Urol. 2017 Mar 19. pii: S0022-5347(17)40343-0. doi: 10.1016/j.juro.2017.03.117. [Epub ahead of print] PubMed PMID: 28327453. 10: Pariser DM, Krishnaraja J, Tremblay TM, Rubison RM, Love TW, McGraw BF. Randomized, Placebo- and Active-Controlled Crossover Study of the Safety and Efficacy of THVD-102, a Fixed-dose Combination of Oxybutynin and Pilocarpine, in Subjects With Primary Focal Hyperhidrosis. J Drugs Dermatol. 2017 Feb 1;16(2):127-132. PubMed PMID: 28300854. |
PubChem Compound | 4634 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume